Methyl tetradecanesulfonate
Description
Properties
CAS No. |
4230-14-2 |
|---|---|
Molecular Formula |
C15H32O3S |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl tetradecane-1-sulfonate |
InChI |
InChI=1S/C15H32O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19(16,17)18-2/h3-15H2,1-2H3 |
InChI Key |
WDJZYNMAISVTMY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCS(=O)(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCS(=O)(=O)OC |
Other CAS No. |
4230-14-2 |
Synonyms |
methyl tetradecanesulfonate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl tetradecanesulfonate can be compared to structurally or functionally related compounds, including sulfonate salts, sulfonium derivatives, and other methyl esters. Below is a detailed analysis:
Sodium Tetradecanesulfonate
- Structure : Sodium tetradecanesulfonate (C₁₄H₂₉SO₃Na) replaces the methyl ester group with a sodium counterion, making it an anionic surfactant.
- Toxicity : Predicted to be toxic by the ToxiM model (score: 0.88) due to its surfactant properties, which can disrupt cellular membranes .
- Applications : Used in detergent formulations for its emulsifying and foaming properties .
- Key Difference : The ionic nature of sodium tetradecanesulfonate enhances water solubility compared to the methyl ester variant, which is likely less polar .
Dimethyltetradecylsulphonium Methyl Sulfate
- Structure : A cationic sulfonium compound (C₁₈H₃₈O₄S₂) with a quaternary sulfur center and a methyl sulfate counterion .
- Applications : Functions as a cationic surfactant or phase-transfer catalyst.
- Key Difference : The sulfonium center imparts positive charge, enabling interactions with negatively charged surfaces (e.g., in corrosion inhibition), unlike neutral this compound .
Methyl Tridecanoate
- Structure: A methyl ester of tridecanoic acid (C₁₄H₂₈O₂), lacking the sulfonate group .
- Physicochemical Properties : Lower molecular weight (228.37 g/mol) and higher volatility compared to this compound.
- Applications : Used in flavorings, fragrances, and biodiesel production.
- Key Difference : The absence of a sulfonate group reduces its polarity and reactivity in alkylation reactions .
Methyl Trifluoromethanesulfonate
- Structure : A triflated sulfonate ester (CF₃SO₃CH₃) with a short-chain fluorinated group .
- Reactivity : Highly electrophilic, making it a potent alkylating agent in organic synthesis.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Application Comparison
Research Findings and Critical Analysis
- Toxicity Gaps : While sodium tetradecanesulfonate’s toxicity is documented , data on this compound’s ecotoxicological impact are lacking. This warrants further study, especially given structural similarities to regulated surfactants.
- Reactivity Trends: this compound’s reactivity lies between non-polar esters (e.g., methyl tridecanoate) and hyper-reactive triflates.
- Industrial Relevance : The compound’s long alkyl chain may enhance micelle formation in surfactant applications, though its ester group limits ionic strength compared to sulfonate salts .
Preparation Methods
Sulfonation of 1-Tetradecanol
The sulfonation of 1-tetradecanol (tetradecyl alcohol) using chlorosulfonic acid (ClSO₃H) is a common approach. The reaction proceeds via the formation of tetradecanesulfonyl chloride, which is subsequently esterified with methanol.
Reaction Mechanism :
-
Sulfonation :
Chlorosulfonic acid reacts exothermically with tetradecanol at 0–5°C to form tetradecanesulfonyl chloride.
-
Esterification :
Methanol reacts with the sulfonyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl.
Optimization Challenges :
-
Temperature Control : Excessive heat during sulfonation leads to decomposition.
-
Purity of Sulfonyl Chloride : Residual ClSO₃H must be removed via aqueous washes to prevent side reactions.
Data Table: Reaction Conditions and Yields
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Sulfonation | ClSO₃H, CH₂Cl₂ | 0–5 | 2 | 85–90 |
| Esterification | CH₃OH, Pyridine | 25 | 4 | 75–80 |
Direct Esterification of Tetradecanesulfonic Acid
Acid-Catalyzed Esterification
Tetradecanesulfonic acid can undergo esterification with methanol using concentrated sulfuric acid as a catalyst:
Key Considerations :
-
Water Removal : Azeotropic distillation with toluene improves yields by shifting equilibrium.
-
Catalyst Load : Excess H₂SO₄ increases reaction rate but complicates purification.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time significantly. A study demonstrated 95% conversion in 30 minutes at 100°C using 5 mol% H₂SO₄.
Transesterification of Higher Sulfonate Esters
Methanolysis of Ethyl Tetradecanesulfonate
Ethyl tetradecanesulfonate reacts with methanol under basic conditions:
Advantages :
-
Avoids handling corrosive sulfonyl chlorides.
-
High selectivity under mild conditions (50°C, 6 h).
Purification and Characterization
Solvent Extraction and Crystallization
Crude methyl tetradecanesulfonate is purified via:
Analytical Data
-
¹H NMR (CDCl₃) : δ 3.75 (s, 3H, OCH₃), 1.25–1.50 (m, 24H, CH₂), 0.88 (t, 3H, CH₃).
-
IR (cm⁻¹) : 1180 (S=O), 1045 (S-O-C).
Industrial-Scale Challenges
Byproduct Formation
-
Diastereomers : Chiral sulfonyl intermediates may lead to isomeric mixtures.
-
Hydrolysis : Residual water converts sulfonate esters back to sulfonic acids.
Emerging Techniques
Enzymatic Esterification
Lipase-catalyzed reactions in non-aqueous media offer greener alternatives, though yields remain suboptimal (50–60%).
Flow Chemistry
Continuous-flow systems enhance heat transfer and reduce reaction times by 40% compared to batch processes.
Q & A
Basic: What are the recommended storage and handling protocols for methyl tetradecanesulfonate to ensure experimental reproducibility?
Methodological Answer:
this compound, as a sulfonate ester, requires stringent storage conditions to prevent hydrolysis or decomposition. Based on analogous sulfonate esters (e.g., methanesulfonates), store the compound in airtight containers under inert gas (e.g., nitrogen) at temperatures between 2–8°C . Use desiccants to minimize moisture exposure, and avoid prolonged storage beyond 12 months due to potential degradation . For handling, employ fume hoods, nitrile gloves, and eye protection, as sulfonate esters are often irritants . Document storage conditions and batch-specific stability data to ensure reproducibility .
Basic: Which analytical techniques are most effective for characterizing this compound purity and structural integrity?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the sulfonate ester group (δ ~3.5–4.0 ppm for methyl protons) and alkyl chain integrity .
- Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting volatile impurities or degradation products; compare retention indices with alkanes (e.g., tetradecane, CH) for calibration .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase columns (C18) with UV detection at 210–220 nm to quantify purity .
Report all instrument parameters (e.g., column type, temperature gradients) to enable cross-lab validation .
Advanced: How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?
Methodological Answer:
Discrepancies in reaction outcomes (e.g., yield, stereochemistry) often arise from variations in solvent polarity, temperature, or nucleophile strength. To address this:
- Systematic Review Approach: Conduct a meta-analysis of existing studies using frameworks like Cochrane Handbook guidelines to assess bias in experimental conditions .
- Controlled Replication: Repeat reactions under standardized conditions (e.g., DMF as solvent, 60°C) while varying one parameter (e.g., nucleophile concentration) to isolate contributing factors .
- Kinetic Studies: Use stopped-flow spectroscopy to compare rate constants under conflicting conditions and identify mechanistic outliers .
Advanced: What experimental designs are optimal for studying this compound’s stability in biological matrices?
Methodological Answer:
To evaluate stability in complex systems (e.g., cell lysates, serum):
- Time-Course Analysis: Incubate the compound at 37°C in PBS or serum, sampling at intervals (0, 1, 6, 24 hrs) for LC-MS quantification .
- Matrix Effects: Compare degradation rates in purified buffers vs. biological fluids to assess enzyme-mediated hydrolysis .
- Isotope-Labeling: Synthesize -labeled this compound to track degradation pathways via isotopic tracing .
Include negative controls (e.g., heat-inactivated matrices) to distinguish chemical vs. enzymatic degradation .
Basic: How should researchers design a systematic review to evaluate this compound’s toxicity profile across conflicting studies?
Methodological Answer:
Follow PRISMA guidelines for systematic reviews:
Search Strategy: Use databases (PubMed, SciFinder) with keywords: "this compound AND (toxicity OR genotoxicity)."
Inclusion/Exclusion Criteria: Define thresholds for study validity (e.g., OECD-compliant assays) and exclude non-peer-reviewed sources .
Risk of Bias Assessment: Apply tools like ROBINS-I to evaluate confounding factors (e.g., dosing inconsistencies) .
Data Synthesis: Tabulate results by endpoint (e.g., LD, mutagenicity) and highlight methodological disparities causing contradictions .
Advanced: What computational methods can predict this compound’s interactions with biomolecular targets?
Methodological Answer:
Combine:
- Molecular Dynamics (MD) Simulations: Model sulfonate ester binding to proteins (e.g., esterases) using force fields (AMBER, CHARMM) to assess hydrolysis susceptibility .
- Density Functional Theory (DFT): Calculate reaction barriers for nucleophilic attack at the sulfonate group to predict reactivity trends .
- QSAR Models: Train models on sulfonate ester datasets to correlate structural descriptors (e.g., logP, polar surface area) with biological activity .
Validate predictions with in vitro assays and report software parameters (e.g., solvation models) for reproducibility .
Basic: How to address variability in this compound’s solubility data across solvents?
Methodological Answer:
Solubility discrepancies often stem from impurities or measurement techniques. To standardize:
- Gravimetric Analysis: Saturate solvents (e.g., DCM, MeOH) with the compound, filter, and evaporate to quantify dissolved mass .
- UV-Vis Calibration: Prepare standard curves in each solvent and measure absorbance at λ (sulfonate esters typically absorb at 200–230 nm) .
- Documentation: Report solvent purity, temperature, and agitation methods, as per IUPAC guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
